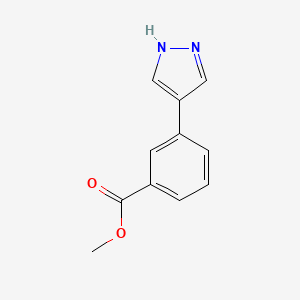
Methyl 3-(1H-pyrazol-4-yl)benzoate
Overview
Description
Methyl 3-(1H-pyrazol-4-yl)benzoate, also known as 4-methylpyrazole-3-carboxylic acid, is an organic compound with a molecular formula of C9H9N3O2. It is a white crystalline solid that is soluble in water, alcohol, and ether. It is used as an intermediate for the synthesis of various pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of pyrazole derivatives which can be used in the treatment of various diseases.
Scientific Research Applications
Hydrogen-Bonded Molecular Structures
Complex Sheets and Chains Formation : Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer exhibit complex molecular structures. They form hydrogen-bonded sheets and chains through a combination of different hydrogen bonds, highlighting the compound's potential in molecular architecture studies (Portilla et al., 2007).
Supramolecular Structures : Similar compounds have been shown to form hydrogen-bonded supramolecular structures in various dimensions, indicating potential applications in nanotechnology and material science (Portilla et al., 2007).
Potential in Cancer Research
- BRAFV600E Inhibitors : Derivatives of Methyl 3-(1H-pyrazol-4-yl)benzoate have been evaluated as BRAFV600E inhibitors, showing potent inhibitory activity against various cancer cell lines. This suggests its potential application in cancer therapy (Qin et al., 2014).
Antimicrobial and Antifungal Activities
Antimicrobial Properties : Certain derivatives of this compound have shown significant antimicrobial activity against various bacteria and fungi, indicating potential use in the development of new antimicrobial agents (Shah, 2014).
Bioactivity Studies : Further studies have revealed the synthesis and evaluation of pyrazole derivatives with benzofuran moiety for their antimicrobial activities, underscoring the compound's relevance in medicinal chemistry (Siddiqui et al., 2013).
Molecular Docking and Synthesis
Drug Likeness Behavior : Synthesis and characterization of related compounds have been linked to drug likeness behavior, indicating potential applications in drug design and discovery (El Foujji et al., 2021).
Electrosynthesis Optimization : Research on the electrosynthesis of related compounds, with a focus on reducing waste and simplifying experimental setups, indicates environmental and sustainable chemistry applications (Robillard et al., 2015).
Mechanism of Action
Target of Action
Methyl 3-(1H-pyrazol-4-yl)benzoate is a complex compound with potential biological activity. Some related compounds, such as (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives, have been evaluated as BRAFV600E inhibitors , suggesting that Methyl 3-(1H-pyrazol-4-yl)benzoate might have similar targets.
Mode of Action
Related compounds have shown to interact with their targets, leading to inhibitory effects . The compound may bind to its target, leading to changes in the target’s function.
Biochemical Pathways
For instance, BRAFV600E inhibitors can affect the MAPK/ERK pathway, which is involved in cell growth and proliferation .
Result of Action
Related compounds have shown inhibitory effects on their targets, which could lead to changes in cellular functions .
properties
IUPAC Name |
methyl 3-(1H-pyrazol-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-3-8(5-9)10-6-12-13-7-10/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLWLUQZSZLXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-pyrazol-4-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide](/img/structure/B1411776.png)
![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1411777.png)
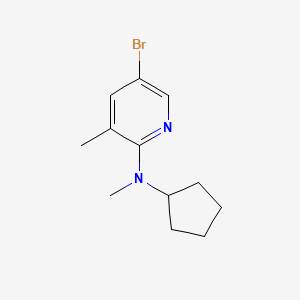
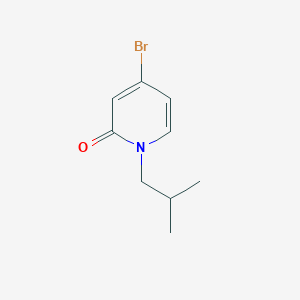

![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1411785.png)


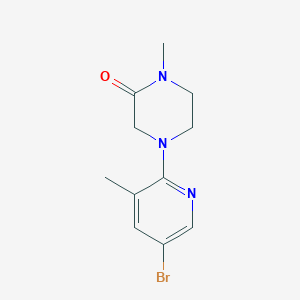
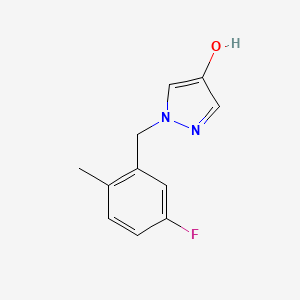
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)
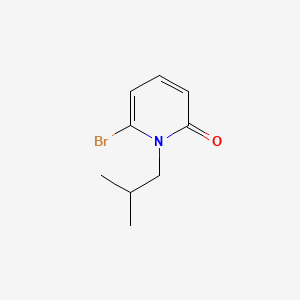
![1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid](/img/structure/B1411797.png)
![N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B1411798.png)